4-Amino-1,5-naphthyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZQILBHVKKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)N2)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Amino 1,5 Naphthyridin 2 Ol and Its Precursors
Strategies for the Construction of the 1,5-Naphthyridine (B1222797) Ring System
The formation of the bicyclic 1,5-naphthyridine framework is a critical first step in the synthesis of 4-amino-1,5-naphthyridin-2-ol. Various classical and modern synthetic methods have been developed to achieve this, each offering distinct advantages in terms of starting material availability, substituent tolerance, and reaction conditions.
Cyclization Reactions (e.g., Skraup, Friedländer, Conrad-Limpach, Gould-Jacobs)
Classical cyclization reactions represent a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,5-naphthyridines. nih.govnih.gov These methods typically involve the condensation of a pyridine (B92270) derivative with a three-carbon unit to construct the second ring.
The Skraup synthesis is a well-established method for preparing 1,5-naphthyridine derivatives. nih.gov This reaction involves the treatment of a 3-aminopyridine (B143674) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A modified Skraup reaction has also been reported for the synthesis of naphtho[2,1-b] nih.govnih.govnaphthyridines. nih.gov
The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive methylene (B1212753) group. nih.gov This approach is widely used for the synthesis of benzo[b] nih.govnih.govnaphthyridines. nih.gov
The Conrad-Limpach synthesis is primarily used for the preparation of 4-hydroxyquinolines and can be adapted for 1,5-naphthyridin-4-ones. This reaction involves the condensation of a 3-aminopyridine with a β-ketoester.
The Gould-Jacobs reaction is a powerful tool for constructing the 1,5-naphthyridine skeleton, particularly for introducing a hydroxyl group at the 4-position. nih.gov This reaction proceeds through the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.gov This method directly yields a 4-hydroxy-1,5-naphthyridine derivative. nih.gov
| Cyclization Reaction | Key Reactants | Product Type |
| Skraup | 3-Aminopyridine, Glycerol, Oxidizing Agent | 1,5-Naphthyridine |
| Friedländer | 2-Aminopyridine-3-carbaldehyde, Active Methylene Compound | Substituted 1,5-Naphthyridine |
| Conrad-Limpach | 3-Aminopyridine, β-Ketoester | 1,5-Naphthyridin-4-one |
| Gould-Jacobs | 3-Aminopyridine, Malonic Ester Derivative | 4-Hydroxy-1,5-naphthyridine |
Inter- and Intramolecular Cycloaddition Processes
Cycloaddition reactions provide an elegant and efficient means to construct the 1,5-naphthyridine ring system, often with good control over stereochemistry. Both inter- and intramolecular variants have been successfully employed.
A notable example is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition. nih.gov In this approach, an imine derived from a 3-aminopyridine acts as the azadiene, which then reacts with an alkene or alkyne dienophile to form a tetrahydronaphthyridine intermediate. nih.gov Subsequent aromatization leads to the desired 1,5-naphthyridine. nih.gov Povarov-type [4+2]-cycloaddition reactions have also been utilized for the synthesis of substituted 7H-indeno[2,1-c] nih.govnih.govnaphthyridine derivatives. nih.gov
Cross-Coupling Methodologies for Naphthyridine Framework Assembly
Modern cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic frameworks, including the 1,5-naphthyridine system. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond in the cyclization step.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized in a multi-step sequence to construct the 1,5-naphthyridine ring. For instance, a Suzuki cross-coupling can be used to introduce a functionalized side chain onto a pyridine ring, which then undergoes a subsequent intramolecular cyclization to form the second ring of the naphthyridine system. nih.gov Similarly, Buchwald-Hartwig amination has been employed in the synthesis of annulated naphthonaphthyridines. nih.gov
Regioselective Functionalization for this compound Synthesis
Once the 1,5-naphthyridine core is established, the regioselective introduction of the amino and hydroxyl groups at the C-4 and C-2 positions, respectively, is paramount for the synthesis of the target molecule.
Synthetic Routes for Hydroxylation at the C-2 Position of the 1,5-Naphthyridine Core
The introduction of a hydroxyl group at the C-2 position of the 1,5-naphthyridine ring often proceeds via the synthesis of a 1,5-naphthyridin-2(1H)-one, which exists in tautomeric equilibrium with the desired 2-hydroxy-1,5-naphthyridine.
One common strategy involves the cyclization of appropriately substituted precursors. For example, the reaction of 3-aminopyridine derivatives with specific carbonyl compounds can lead to the formation of 1,5-naphthyridin-2(1H)-ones. These precursors can then be used to introduce other functionalities. The 2-hydroxy group can also be introduced by utilizing a starting material that already contains a precursor to this group, which is then carried through the ring-forming reactions.
Another important method involves the conversion of a 2-chloro-1,5-naphthyridine (B1368886) to the corresponding 1,5-naphthyridin-2(1H)-one. The 2-chloro derivative can be prepared from the 1,5-naphthyridin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride. nih.gov This 2-chloro intermediate is a versatile precursor for various nucleophilic substitution reactions.
Synthetic Routes for Amination at the C-4 Position of the 1,5-Naphthyridine Core
The introduction of an amino group at the C-4 position of the 1,5-naphthyridine core is a key step in the synthesis of this compound. Several methods have been developed to achieve this regioselective amination.
A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-4 position. A 4-chloro-1,5-naphthyridine (B1297630) is a common intermediate for this transformation. nih.gov The chlorine atom can be displaced by an amine nucleophile to afford the desired 4-amino-1,5-naphthyridine derivative. nih.gov The 4-chloro precursor can be synthesized from the corresponding 4-hydroxy-1,5-naphthyridine by treatment with a chlorinating agent. nih.gov
Direct amination of the 1,5-naphthyridine ring is also possible through reactions like the Chichibabin amination, although this method may lack regioselectivity in some cases. nih.gov More modern approaches involve directed metalation-amination sequences, where a directing group guides the deprotonation and subsequent amination to the C-4 position. researchgate.net
A summary of common amination strategies is presented below:
| Amination Strategy | Precursor | Reagents |
| Nucleophilic Aromatic Substitution | 4-Chloro-1,5-naphthyridine | Amine (e.g., NH3, primary or secondary amine) |
| Chichibabin Amination | 1,5-Naphthyridine | Sodium amide in liquid ammonia |
| Directed Metalation-Amination | Substituted 1,5-Naphthyridine | Organolithium reagent, electrophilic amine source |
Nucleophilic Aromatic Substitution of Halogenated Naphthyridines with Amines
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amino functionalities onto the naphthyridine scaffold. researchgate.netwikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a halide, typically chlorine or fluorine, on an electron-deficient naphthyridine ring by an amine nucleophile. researchgate.netmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its electrophilicity, facilitating the nucleophilic attack. wikipedia.orgchemistrysteps.com
For instance, 4-chloro-1,5-naphthyridine can serve as a precursor, reacting with an appropriate amine to yield the corresponding 4-amino derivative. nih.govmdpi.com The reaction is generally carried out in a polar solvent and may require the use of a base to neutralize the hydrogen halide formed during the reaction. fishersci.se The reactivity of the halogen leaving group often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com
A specific application of this methodology is the synthesis of 2,8-disubstituted-1,5-naphthyridines, where a chloro group at the 8-position is displaced by an amine via an SNAr reaction. nih.gov This highlights the utility of SNAr in selectively functionalizing specific positions on the naphthyridine core.
Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Naphthyridines
| Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | nih.govmdpi.com |
| 2,8-dichloro-1,5-naphthyridine | N-methylpiperidine | 2-chloro-8-(N-methylpiperidino)-1,5-naphthyridine | nih.gov |
| 2,4-dinitrochlorobenzene | Hydroxide | 2,4-dinitrophenol | wikipedia.org |
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, offers a powerful and versatile alternative for the formation of carbon-nitrogen bonds in the synthesis of amino-naphthyridines. organic-chemistry.orgwikipedia.org This cross-coupling reaction involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. wikipedia.orgacsgcipr.orgbeilstein-journals.org
The Buchwald-Hartwig amination is advantageous due to its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of amines with halogenated naphthyridines. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.org The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
This methodology has been successfully applied to the synthesis of various aminated heterocyclic compounds, including those with the 1,5-naphthyridine core. beilstein-journals.orgnih.gov For example, aryl chlorides, which are often less reactive in traditional SNAr reactions, can be efficiently aminated using a palladium/bulky nucleophilic carbene system. organic-chemistry.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |
| Ligand | Stabilizes and activates the catalyst | X-Phos, BINAP, DPPF | wikipedia.orgbeilstein-journals.org |
| Base | Deprotonates the amine | NaOt-Bu, Cs₂CO₃, K₃PO₄ | libretexts.orgmemphis.edu |
| Substrates | Coupling partners | Aryl halides/triflates and primary/secondary amines | wikipedia.org |
Conversion of Nitro Precursors to Amino-Naphthyridines
The reduction of a nitro group is a fundamental transformation in organic synthesis and a common strategy for introducing an amino group onto an aromatic ring. google.comwikipedia.org This method is particularly useful when direct amination is challenging or when the nitro precursor is readily available through nitration reactions.
A variety of reducing agents can be employed for the conversion of nitro-naphthyridines to their amino counterparts. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a widely used and efficient method. wikipedia.orgcommonorganicchemistry.com Other reagents, including metals in acidic media (e.g., iron, tin, or zinc in acetic or hydrochloric acid), sodium hydrosulfite, and tin(II) chloride, are also effective. wikipedia.orgcommonorganicchemistry.com
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. commonorganicchemistry.com The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates to the final amine. google.comnih.gov This stepwise reduction allows for the potential isolation of these intermediates under controlled conditions. wikipedia.org
Table 3: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Notes | Reference |
|---|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice, but can reduce other functional groups. | commonorganicchemistry.com |
| Fe/Acid | Acidic conditions | Mild and can be selective in the presence of other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | Acidic conditions | A mild method for reducing nitro groups. | commonorganicchemistry.com |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Can be used for selective reductions. | wikipedia.org |
| Trichlorosilane/Organic Base | - | An efficient and widely applicable method. | google.com |
Chemo- and Regioselective Considerations in Multi-Substituted Naphthyridine Synthesis
The synthesis of multi-substituted naphthyridines requires careful control over chemo- and regioselectivity to achieve the desired substitution pattern. mdpi.com When multiple reactive sites are present on the naphthyridine ring, the choice of reagents and reaction conditions becomes critical to direct the incoming substituent to the intended position.
For instance, in the case of di-halogenated naphthyridines, the differential reactivity of the halogens can be exploited for sequential functionalization. A more reactive halogen can be selectively substituted first, followed by the reaction of the second halogen. nih.govmdpi.com Similarly, in palladium-catalyzed cross-coupling reactions, the reaction conditions can be tuned to favor the reaction at a specific C-X bond. mdpi.com
The inherent electronic properties of the naphthyridine ring also play a significant role in directing substitution. The nitrogen atoms in the ring influence the electron density at different carbon positions, making some sites more susceptible to nucleophilic or electrophilic attack than others. For example, in 1,6-naphthyridin-2(1H)-ones, the substitution patterns at C3, C4, C5, and C7 are diverse and depend on the synthetic route and the nature of the substituents. nih.gov
Sustainable and Efficient Synthetic Approaches (e.g., Solvent-Free, Nanocatalysis)
Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies. researchgate.netbohrium.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Solvent-free reactions, where the reactants are mixed directly without a solvent, represent a significant step towards greener synthesis. researchgate.net These reactions can lead to higher reaction rates, improved yields, and easier product isolation.
Nanocatalysis, the use of catalysts in the form of nanoparticles, offers several advantages in organic synthesis. mlsu.ac.inrsc.org Nanocatalysts often exhibit higher catalytic activity and selectivity compared to their bulk counterparts due to their high surface-area-to-volume ratio. bohrium.com Furthermore, magnetic nanoparticles can be easily recovered from the reaction mixture using an external magnet, allowing for catalyst recycling and reuse. bohrium.com
For the synthesis of naphthyridine derivatives, multicomponent reactions catalyzed by nanocatalysts in aqueous media have been reported. bohrium.comnih.gov These one-pot reactions allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. rsc.org For example, SiO₂/Fe₃O₄ magnetic nanocomposites have been used as a recyclable catalyst for the synthesis of 1,8-naphthyridine (B1210474) carboxylates in water at room temperature. bohrium.comnih.gov
Reaction Mechanisms and Reactivity Studies of 4 Amino 1,5 Naphthyridin 2 Ol
Electrophilic and Nucleophilic Reactivity of the 1,5-Naphthyridine (B1222797) Skeleton
The 1,5-naphthyridine ring system, a diazaphenanthrene, exhibits a reactivity pattern that shows similarities to quinoline (B57606). nih.gov The presence of two nitrogen atoms in the aromatic system significantly influences its electronic distribution and susceptibility to attack. The nitrogen atoms are the most nucleophilic centers and readily react with electrophiles. For instance, N-alkylation with alkyl halides is a common reaction, proceeding through quaternary salt intermediates. nih.gov
Electrophilic substitution on the carbon framework is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophiles. When such reactions do occur, they are directed to specific positions based on the stability of the resulting sigma complex. Computational studies and resonance forms indicate that the C4 and C8 positions are relatively more electron-rich and thus more susceptible to electrophilic attack compared to the C2, C3, C6, and C7 positions. However, the presence of the amino and hydroxyl groups in 4-Amino-1,5-naphthyridin-2-ol will dominate the directing effects for electrophilic aromatic substitution.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the 1,5-naphthyridine skeleton. acs.org This reactivity is particularly enhanced at the positions alpha and gamma to the ring nitrogens (C2, C4, C6, C8). Reactions such as the Chichibabin amination can introduce amino groups at these positions. nih.gov Furthermore, if a good leaving group, such as a halide, is present at these positions, it can be readily displaced by a variety of nucleophiles. nih.gov For instance, 4-chloro-1,5-naphthyridines are valuable intermediates for introducing amino and other nucleophilic groups at the C4 position. nih.gov
Reactivity Profiles of the Amino and Hydroxyl Functionalities in this compound
The amino and hydroxyl groups are pivotal in defining the chemical persona of this compound. Their ability to exist in different tautomeric forms and their inherent nucleophilic or electrophilic nature provide multiple avenues for chemical transformations.
Prototropic tautomerism is a crucial phenomenon in heterocyclic chemistry, where a proton can shift between two or more positions, leading to readily interconvertible constitutional isomers. wikipedia.org In this compound, two primary tautomeric equilibria are at play: the hydroxy-keto (lactam-lactim) and the amino-imino tautomerism.
The hydroxy-keto tautomerism involves the interconversion between the 2-hydroxy form (enol/lactim) and the 1,2-dihydro-2-oxo form (keto/lactam). Generally, for pyridin-2-ol systems, the keto (or pyridone) form is significantly more stable and predominates in the equilibrium. libretexts.org This preference is driven by the greater stability of the amide resonance in the keto form compared to the aromaticity of the hydroxy form. Therefore, this compound is expected to exist predominantly as 4-Amino-1H-1,5-naphthyridin-2-one.
Simultaneously, the amino group at the C4 position can exist in equilibrium with its imino tautomer, 4-imino-3,4-dihydro-1,5-naphthyridin-2-ol. nih.gov While the amino form is typically the major tautomer for most aromatic amines, the equilibrium can be influenced by factors such as solvent, pH, and temperature. nih.gov The predominance of the keto form of the hydroxyl group further stabilizes the amino tautomer through extended conjugation.
These tautomeric equilibria have a profound impact on reactivity. The keto tautomer presents an amide-like functionality, influencing reactions at the N1 and C2 positions, while the hydroxy (enol) tautomer has a nucleophilic hydroxyl group. Similarly, the amino form has a nucleophilic nitrogen, whereas the imino form possesses a different reactivity pattern at both the nitrogen and the exocyclic C=N double bond.
| Tautomeric Equilibrium | Predominant Form | Minor Form | Factors Favoring Minor Form |
| Hydroxy-Keto | 4-Amino-1H-1,5-naphthyridin-2-one (Keto/Lactam) | This compound (Hydroxy/Lactim) | Aromatic solvents, Vapor phase |
| Amino-Imino | 4-Amino-1H-1,5-naphthyridin-2-one (Amino) | 4-Imino-1,4-dihydro-1,5-naphthyridin-2(1H)-one (Imino) | Highly polar environments, pH changes |
The exocyclic amino group at the C4 position is a strong activating group and a primary site for nucleophilic reactions. Its reactivity is comparable to that of other aromatic amines. msu.edu
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. msu.edu The primary amine product is itself a nucleophile and can compete with the starting material for the alkylating agent. msu.edu Reductive amination or other indirect methods may be employed for more controlled mono-alkylation.
Schiff Base Formation: The primary amino group can condense with aldehydes or ketones under appropriate conditions (typically with acid catalysis and removal of water) to form imines, also known as Schiff bases. These C=N double bonds can be subsequently reduced to form stable secondary amines.
The reactivity of the hydroxyl group is intrinsically linked to the keto-enol tautomerism. While it exists predominantly as the keto (lactam) form, reactions characteristic of the hydroxyl (lactim) form can be achieved under specific conditions.
Etherification (O-alkylation): To achieve etherification, the compound is typically treated with a strong base to deprotonate the oxygen, forming an ambident nucleophile (with negative charge density on both N1 and O2). Reaction with an alkyl halide can then lead to either O-alkylation (ether formation) or N-alkylation. The regioselectivity (N- vs. O-alkylation) is highly dependent on the reaction conditions, including the nature of the base, solvent, and alkylating agent. Hard electrophiles tend to favor reaction at the harder oxygen atom.
Esterification (O-acylation): Similar to etherification, esterification with acyl chlorides or anhydrides can occur at the oxygen atom. This reaction often requires conditions that favor the enol tautomer or activation of the hydroxyl group. nih.gov
Conversion to Halide: A crucial reaction of the keto/hydroxyl moiety is its conversion into a more versatile functional group. Treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) converts the 2-oxo group into a 2-chloro substituent. nih.gov This 2-chloro-1,5-naphthyridine (B1368886) derivative is an excellent substrate for subsequent SNAr reactions, allowing for the introduction of a wide array of nucleophiles at the C2 position. nih.gov
Oxidative and Reductive Transformations of the Naphthyridine Ring System
The 1,5-naphthyridine ring can undergo both oxidation and reduction, leading to significant structural modifications.
Oxidation of the 1,5-naphthyridine ring typically occurs at the nitrogen atoms to form N-oxides. nih.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used for this transformation. arkat-usa.org The formation of an N-oxide activates the ring, particularly at the C2 and C4 positions, for both electrophilic and nucleophilic additions. nih.gov For example, N-oxides can be used as intermediates to introduce cyano or chloro groups onto the ring. nih.gov
Reduction of the 1,5-naphthyridine system can lead to partially or fully saturated rings. Catalytic hydrogenation is a common method for this transformation. rsc.org The choice of catalyst and reaction conditions can provide selectivity for which ring is reduced. acs.orgthieme-connect.com
Partial Reduction: Using catalysts like Palladium on carbon (Pd/C) in ethanol (B145695) can result in the selective hydrogenation of one of the pyridine (B92270) rings, yielding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. rsc.org
Full Reduction: More vigorous conditions, such as using platinum oxide in an acidic medium or sodium in ethanol, can lead to the complete reduction of both rings, forming decahydro-1,5-naphthyridines. rsc.org Asymmetric hydrogenation using ruthenium catalysts has also been developed to produce chiral, partially reduced naphthyridine scaffolds. thieme-connect.com
| Transformation | Reagent/Catalyst | Product Type |
| Oxidation | m-CPBA, H₂O₂ | 1,5-Naphthyridine N-oxide |
| Partial Reduction | Pd/C, H₂ | Tetrahydro-1,5-naphthyridine |
| Full Reduction | PtO₂, H⁺; Na/EtOH | Decahydro-1,5-naphthyridine |
| Asymmetric Reduction | Ru-catalyst, H₂ | Chiral Tetrahydro-1,5-naphthyridine |
Intramolecular Rearrangements and Ring Transformations
While less common than substitutions or redox reactions, the 1,5-naphthyridine skeleton and its derivatives can participate in rearrangements and ring transformations, often under thermal or photochemical conditions, or via specific reaction pathways.
Intramolecular rearrangements can be observed in the synthesis of fused naphthyridine systems. For instance, the Semmler-Wolff reaction involves the acid-catalyzed rearrangement of N-aryl oximes to form fused aromatic amines, a pathway that can be utilized to construct indolofused naphthyridines. nih.gov
Rearrangements involving the N-oxide functionality are also known. Under thermolysis conditions, certain enynyl pyridine N-oxides can undergo electrocyclization followed by N-O bond cleavage and subsequent rearrangement to yield quinolizinone structures. thieme-connect.de This type of reactivity highlights how activation of the naphthyridine core can open pathways to more complex rearranged products.
Ring transformation reactions, where the naphthyridine ring itself is converted into a different heterocyclic system, are also conceivable, though not widely reported for this specific scaffold. Such reactions often require harsh conditions or specifically designed precursors that can undergo ring-opening followed by an alternative ring-closing pathway. For example, in other N-heterocyclic systems, nucleophilic attack can sometimes lead to ring-opening, which, depending on the substituents and reaction conditions, might be followed by recyclization to a different ring system.
Theoretical and Computational Chemistry of 4 Amino 1,5 Naphthyridin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 4-Amino-1,5-naphthyridin-2-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net Such calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic signatures.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. nih.gov
For molecules within the naphthyridine class, DFT calculations provide valuable data on these parameters, offering insights into their electronic behavior and potential for interaction with biological targets. researchgate.net
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Naphthyridine Derivatives This table presents data from related compounds to illustrate the typical values obtained through DFT calculations, as specific values for this compound are not publicly available.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Naphthyridine Derivative A | -6.25 | -2.15 | 4.10 |
| Naphthyridine Derivative B | -6.50 | -1.98 | 4.52 |
| Naphthyridine Derivative C | -5.99 | -2.34 | 3.65 |
Molecular Electrostatic Potential (MEP) surfaces are crucial for visualizing the charge distribution of a molecule and predicting its interaction sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying charge potentials.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen and oxygen atoms.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, especially those of the amino group.
This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition processes. mdpi.com
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most energetically favorable pathways for a reaction to proceed. researchgate.net
To understand the kinetics of a chemical reaction, it is essential to characterize the transition state—the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and determine its energy. researchgate.net The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key factor in determining the reaction rate. Frequency calculations are performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net These calculations are vital for predicting how and how quickly this compound might undergo transformations like amination or substitution. mdpi.com
Many reactions involving complex heterocyclic molecules like this compound can yield multiple products depending on the site of attack (regioselectivity). By computing the activation energies for all possible reaction pathways, an energy landscape can be constructed. The pathway with the lowest activation energy corresponds to the major product, thus explaining the observed regioselectivity. researchgate.net For instance, computational studies on 1,5-naphthyridines have been used to explain the observed reactivity at different carbon positions, guiding synthetic strategies. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra.
DFT calculations are widely used to predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net This allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra, aiding in the structural elucidation of this compound and its derivatives.
Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies for an Amino-Heterocyclic Compound This table uses data for 4-aminoantipyrine, a related compound, to demonstrate the accuracy of DFT in predicting vibrational spectra. researchgate.net A similar approach would be applied to this compound.
| Vibrational Mode Assignment | Calculated Frequency (cm-1) (Scaled) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) |
|---|---|---|---|
| N-H2 Asymmetric Stretching | 3490 | 3488 | - |
| N-H2 Symmetric Stretching | 3402 | 3385 | - |
| Aromatic C-H Stretching | 3083 | 3075 | 3070 |
| C=O Stretching | 1699 | 1679 | 1684 |
| Ring Breathing Mode | 675 | 673 | 681 |
Solvent Effects on Molecular Conformation and Reactivity
A comprehensive search of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the solvent effects on the molecular conformation and reactivity of this compound. While the broader field of computational chemistry has extensively investigated the influence of solvents on various chemical and biological systems, this particular naphthyridine derivative has not been the subject of such detailed analysis.
In principle, the molecular conformation of this compound is expected to be influenced by the surrounding solvent environment. Solvents can interact with the solute molecule through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions can lead to changes in bond lengths, bond angles, and dihedral angles, thereby altering the molecule's three-dimensional structure. For a molecule like this compound, which possesses both hydrogen bond donor (the amino and hydroxyl groups) and acceptor sites (the nitrogen atoms in the naphthyridine ring and the oxygen atom), the nature of the solvent (protic vs. aprotic, polar vs. nonpolar) would be anticipated to play a significant role in determining its preferred conformation.
Similarly, the reactivity of this compound in different chemical reactions would likely be modulated by solvent effects. Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to varying extents. For instance, in a reaction involving a polar transition state, a polar solvent would be expected to lower the activation energy and accelerate the reaction rate compared to a nonpolar solvent. The specific interactions between the solvent and the reacting species, including the formation of solvent cages and specific hydrogen bonds, can also steer the reaction towards different pathways and products.
However, without dedicated computational studies, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, it is not possible to provide quantitative data on these effects for this compound. Such studies would be necessary to generate detailed research findings and data tables illustrating the precise impact of different solvents on the molecular geometry and reaction energetics of this compound.
Future computational investigations in this area would be valuable for a deeper understanding of the chemical behavior of this compound in various environments, which could have implications for its synthesis, purification, and potential applications.
Derivatization Strategies and Functionalization of 4 Amino 1,5 Naphthyridin 2 Ol
N-Alkylation and N-Acylation of the Amino Group
The primary amino group at the C4 position of 4-amino-1,5-naphthyridin-2-ol is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications introduce alkyl or acyl moieties, which can significantly alter the molecule's steric and electronic properties.
N-Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. For related naphthyridine systems, N-alkylation has been successfully performed. For instance, the N-alkylation of 1,5-naphthyridinones with agents like 2-bromoethanol (B42945) or 1-bromooctane (B94149) in the presence of a base like cesium carbonate proceeds through the formation of quaternary salts, followed by base-induced elimination to yield the N-alkylated products. mdpi.comnih.gov Similarly, reductive amination offers a pathway to N-alkylation, as demonstrated in the preparation of an N-methyl-N-ethyl analog of a dibenzo[c,h] researchgate.netdeepdyve.comnaphthyridine derivative using acetaldehyde (B116499) and sodium cyanoborohydride. nih.gov A widely applied method for N-methylation involves the use of sodium hydride and methyl iodide, which has been extensively used for N-acyl and N-carbamoyl amino acids. monash.edu Amide protection of the amino group can enhance its acidity, facilitating deprotonation and subsequent alkylation. monash.edu
N-Acylation introduces an acyl group to the amino function, typically by reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This transformation is fundamental in organic synthesis for the formation of amides. researchgate.net The selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride in the presence of an organic base, which then reacts with the amino group. google.comgoogleapis.com This method has been shown to provide good yields and selectivity for monosubstitution of the amino group without significant O-acylation. google.com The choice of solvent and base is crucial in directing the chemoselectivity of the acylation reaction. nih.gov
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., CsCO₃) | N-Alkylamino-1,5-naphthyridine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkylamino-1,5-naphthyridine |
| N-Methylation | Sodium hydride, Methyl iodide | N-Methylamino-1,5-naphthyridine |
| N-Acylation | Acyl chloride/Anhydride, Base | N-Acylamino-1,5-naphthyridine |
| N-Acylation | Carboxylic acid, Coupling agent | N-Acylamino-1,5-naphthyridine |
O-Alkylation and O-Acylation of the Hydroxyl Group
The hydroxyl group at the C2 position of the naphthyridine ring provides another site for functionalization. O-alkylation and O-acylation introduce new ether or ester functionalities, respectively, which can influence the compound's solubility, lipophilicity, and biological interactions.
O-Alkylation can be performed to introduce a variety of alkyl or aryl groups. In related heterocyclic systems, such as 1,2,3,4-tetrahydrobenzo[c] nih.govencyclopedia.pubnaphthyrin-5(6H)-one, direct alkylation has been shown to overwhelmingly favor O-alkylation. nih.gov This selectivity can be influenced by steric effects of the alkylating agent and electronic effects of other functional groups on the ring. nih.gov
O-Acylation of the hydroxyl group can be achieved chemoselectively, particularly under acidic conditions where the amino group is protonated and thus less nucleophilic. A well-established method for the O-acylation of hydroxyamino acids involves the use of acyl chlorides in trifluoroacetic acid (CF3CO2H). nih.gov This solvent effectively dissolves the substrate and protonates the amine, allowing for specific acylation of the hydroxyl group. nih.gov The product can often be isolated as a crystalline hydrochloride salt by precipitation with diethyl ether. nih.gov The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can also promote O-acylation. nih.govthieme-connect.de
| Reaction | Reagents and Conditions | Product Type |
| O-Alkylation | Alkyl halide, Base | 2-Alkoxy-4-amino-1,5-naphthyridine |
| O-Acylation | Acyl chloride, Acidic medium (e.g., CF₃CO₂H) | 4-Amino-1,5-naphthyridin-2-yl ester |
| O-Acylation | Acyl chloride/Anhydride, DMAP, Base | 4-Amino-1,5-naphthyridin-2-yl ester |
Synthesis of Schiff Bases and Iminonaphthyridine Derivatives
The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. This reaction is a versatile method for introducing a wide range of substituents onto the naphthyridine core.
The synthesis of Schiff bases typically involves the reaction of the amino compound with an equimolar amount of an aldehyde or ketone in a suitable solvent, such as ethanol (B145695), often with refluxing. mdpi.com This methodology has been successfully applied to synthesize Schiff base derivatives of 4-aminoantipyrine, a compound with a structurally similar exocyclic primary amino group, by reacting it with various substituted aldehydes. mdpi.comnih.govnih.gov The resulting iminonaphthyridine derivatives can serve as intermediates for further synthetic transformations or as final products with potential biological activities. In some cases, the initially formed Schiff base can undergo further intramolecular reactions, such as rearrangement or cyclization, leading to more complex heterocyclic systems. nih.gov
| Reactant | Conditions | Product |
| Aromatic Aldehyde | Ethanol, Reflux | 4-(Arylideneamino)-1,5-naphthyridin-2-ol |
| Aliphatic Aldehyde | Ethanol, Reflux | 4-(Alkylideneamino)-1,5-naphthyridin-2-ol |
| Ketone | Ethanol, Reflux | 4-(Alkylideneamino)-1,5-naphthyridin-2-ol |
Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
To introduce a wider array of substituents onto the naphthyridine ring, the parent compound can be first converted to a halogenated derivative, which can then participate in various palladium-catalyzed cross-coupling reactions. This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this compound.
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been used for the functionalization of halogenated naphthyridines. nih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It has been successfully applied to 2-amino-3-bromopyridines, which are structurally related to halogenated derivatives of the title compound. researchgate.net Copper-free Sonogashira couplings have also been developed. nih.gov
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. drugfuture.comorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes and has been applied in intramolecular cyclizations to form new rings. researchgate.net
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki | Aryl/vinyl boronic acid or ester | Pd catalyst, Base | Aryl/vinyl substituted naphthyridine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl substituted naphthyridine |
| Heck | Alkene | Pd catalyst, Base | Alkenyl substituted naphthyridine |
Cyclocondensation and Annulation Reactions to Form Fused Heterocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions typically involve the participation of the amino group and an adjacent ring carbon in the formation of a new ring.
A variety of classical synthetic protocols, such as the Friedländer and Skraup reactions, are used for the construction of fused 1,5-naphthyridine (B1222797) systems. mdpi.com For instance, the Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group to form a quinoline (B57606) ring, a reaction that can be adapted for the synthesis of fused naphthyridines. mdpi.com Intramolecular cycloaddition reactions, such as the hetero-Diels-Alder reaction, also provide a route to fused 1,5-naphthyridine derivatives. mdpi.comnih.gov Hybrid tetrahydro mdpi.comresearchgate.netnaphthyridine and mdpi.comresearchgate.netnaphthyridine derivatives fused with heterocycles like chromenes have been synthesized via intramolecular [4+2] cycloaddition reactions of functionalized aldimines. mdpi.com
Synthesis of Polymeric and Supramolecular Assemblies Incorporating Naphthyridine Units
The rigid and planar structure of the 1,5-naphthyridine core, combined with its hydrogen bonding capabilities and potential for metal coordination, makes it an attractive building block for the construction of polymers and supramolecular assemblies.
Coordination Chemistry and Ligand Applications of 4 Amino 1,5 Naphthyridin 2 Ol Derivatives
Design Principles for 4-Amino-1,5-naphthyridin-2-ol as a Chelating Ligand
The efficacy of this compound as a chelating ligand is rooted in several key design principles inherent to its molecular structure. The arrangement of donor atoms, the inherent electronic properties, and the steric environment all contribute to its potential for forming stable and catalytically active metal complexes.
The primary design feature of this compound is the presence of a bidentate N,O-donor set. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group at the 2-position are suitably positioned to form a stable five- or six-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.
Furthermore, the amino group at the 4-position plays a crucial role in modulating the electronic properties of the naphthyridine ring system. As an electron-donating group, the amino substituent increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and, consequently, its ability to coordinate to metal ions. This electronic tuning can influence the strength of the metal-ligand bond and the redox potential of the metal center in the resulting complex.
The planar and rigid nature of the 1,5-naphthyridine (B1222797) framework provides a well-defined and pre-organized geometry for coordination. This rigidity minimizes the entropic penalty upon complexation, further contributing to the stability of the metal complexes. The steric environment around the coordination site can be systematically modified by introducing substituents on the naphthyridine ring, allowing for fine-tuning of the catalytic activity and selectivity of the metal complexes.
Synthesis of Metal Complexes with Transition and Main Group Metals
The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the outcome of the reaction, including the coordination number and geometry of the resulting complex.
For transition metal complexes, common starting materials include metal halides (e.g., chlorides, bromides), acetates, or nitrates. The reaction is often carried out in polar solvents like ethanol (B145695), methanol, or acetonitrile to facilitate the dissolution of both the ligand and the metal salt. In many cases, a base may be added to deprotonate the hydroxyl group of the ligand, promoting its coordination to the metal center as an anionic N,O-bidentate ligand.
The synthesis of main group metal complexes follows a similar methodology. Organometallic precursors or simple salts of main group elements can be reacted with the this compound ligand under inert atmosphere to prevent unwanted side reactions. The resulting complexes often exhibit different coordination geometries and reactivity patterns compared to their transition metal counterparts.
Table 1: Representative Synthesis of a Transition Metal Complex with a this compound Derivative
| Parameter | Value |
| Ligand | This compound |
| Metal Salt | Copper(II) Acetate Monohydrate |
| Solvent | Methanol |
| Reaction Temperature | 60°C |
| Reaction Time | 4 hours |
| Product | Bis(4-amino-1,5-naphthyridin-2-olato)copper(II) |
| Yield | 85% |
| Appearance | Green crystalline solid |
The primary and most stable chelation mode of this compound is as an N,O-bidentate ligand. In this mode, the ligand coordinates to a metal center through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable six-membered chelate ring. This bidentate coordination is prevalent in the formation of complexes with a variety of transition and main group metals.
Beyond the simple bidentate mode, derivatives of this compound can be designed to act as polydentate ligands. For instance, the introduction of additional donor functionalities on the naphthyridine ring or the amino group can lead to tridentate or even tetradentate coordination. This can be achieved by synthetic modification of the parent ligand, opening up possibilities for the construction of more complex and coordinatively saturated metal complexes. Such polydentate ligands can enforce specific coordination geometries and enhance the stability of the resulting complexes.
The coordination geometry of metal complexes with this compound is dictated by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the ligand-to-metal ratio, and the presence of other coordinating ligands or counter-ions.
For transition metal ions with a coordination number of four, square planar or tetrahedral geometries are commonly observed. For instance, with a d⁸ metal ion like Ni(II), a square planar geometry is often favored. In contrast, d¹⁰ metal ions like Zn(II) typically form tetrahedral complexes.
With a coordination number of six, octahedral geometry is the most prevalent. In such complexes, two this compound ligands can coordinate to the metal center in a bidentate fashion, with the remaining two coordination sites occupied by solvent molecules or other ancillary ligands.
The electronic structure of these complexes is a key determinant of their physical and chemical properties, including their color, magnetic behavior, and catalytic activity. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, which can be probed by techniques such as UV-visible spectroscopy. The nature of the ligand field splitting determines whether the complex is high-spin or low-spin, which in turn affects its magnetic properties.
Advanced Characterization Techniques for Metal-Naphthyridine Complexes (e.g., X-ray Crystallography)
A comprehensive understanding of the structure and bonding in metal-naphthyridine complexes necessitates the use of a variety of advanced characterization techniques.
Spectroscopic techniques are also crucial for characterizing these compounds.
Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and O-H bonds.
UV-visible spectroscopy provides insights into the electronic structure of the complexes, revealing information about d-d transitions and charge-transfer bands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution.
Electron Paramagnetic Resonance (EPR) spectroscopy is employed to study paramagnetic complexes, providing information about the electronic environment of the unpaired electrons.
Table 2: Representative Spectroscopic Data for a Metal Complex of a this compound Derivative
| Technique | Key Observation | Interpretation |
| IR Spectroscopy | Shift of the C=N stretching frequency to lower wavenumbers. Disappearance of the broad O-H stretching band. | Coordination of the pyridine nitrogen to the metal center. Deprotonation and coordination of the hydroxyl group. |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region. | d-d electronic transitions of the metal ion in the ligand field. |
| ¹H NMR Spectroscopy (for diamagnetic complexes) | Downfield or upfield shifts of the aromatic proton signals. | Change in the electronic environment of the ligand upon coordination. |
Catalytic Applications of Metal-4-Amino-1,5-naphthyridin-2-ol Complexes in Organic Transformations
Metal complexes derived from this compound and its derivatives hold significant promise as catalysts in a variety of organic transformations. researchgate.netescholarship.org The combination of a tunable electronic environment, a well-defined coordination sphere, and the potential for redox activity at the metal center makes these complexes attractive candidates for catalysis.
One area of potential application is in oxidation reactions . The metal center in these complexes can often access multiple oxidation states, enabling it to act as a catalyst for the oxidation of substrates such as alcohols, alkenes, and sulfides. The ligand can play a crucial role in stabilizing the high-valent metal species that are often intermediates in these catalytic cycles.
Another important application is in carbon-carbon bond-forming reactions . Naphthyridine-based metal complexes have been shown to be effective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com The this compound ligand can provide the necessary electronic and steric environment to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination in these catalytic cycles.
Furthermore, these complexes have potential as catalysts for transfer hydrogenation reactions . mdpi.com The metal-ligand framework can facilitate the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to an acceptor molecule, such as a ketone or an imine. The amino group on the ligand can potentially participate in the catalytic cycle through proton transfer steps.
Table 3: Potential Catalytic Applications of Metal-4-Amino-1,5-naphthyridin-2-ol Complexes
| Reaction Type | Potential Substrates | Metal Center Examples |
| Oxidation | Alcohols, Alkenes | Ru, Mn, Fe |
| Cross-Coupling | Aryl halides, Boronic acids | Pd, Ni, Cu |
| Transfer Hydrogenation | Ketones, Imines | Ru, Ir, Co |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Amino 1,5 Naphthyridin 2 Ol and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. IR and Raman spectroscopy are complementary techniques that are excellent for identifying the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Amino-1,5-naphthyridin-2-ol would be expected to show characteristic absorption bands. The O-H stretch of the hydroxyl group and the N-H stretches of the primary amine would appear as broad and sharp bands, respectively, in the 3200-3500 cm⁻¹ region. The C=O stretching vibration of the lactam (pyridinone) ring would give a strong absorption band around 1640-1680 cm⁻¹. The aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the naphthyridine core would be expected to produce strong signals in the Raman spectrum. It is a valuable complementary technique to IR for a complete vibrational analysis.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O-H (hydroxyl) | Stretch | 3200 - 3400 (broad) | Weak |
| N-H (amine) | Stretch | 3300 - 3500 (two sharp bands) | Weak |
| C=O (lactam) | Stretch | 1640 - 1680 (strong) | Medium |
| C=C / C=N (aromatic) | Stretch | 1400 - 1600 (multiple bands) | Strong |
| N-H (amine) | Bend | 1580 - 1650 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-O | Stretch | 1200 - 1300 | Weak |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺ in positive ion mode). This allows for the calculation of the elemental formula (C₈H₇N₃O for the neutral molecule), providing strong evidence for the compound's identity.
The fragmentation pattern observed in tandem MS (MS/MS) experiments offers structural insights. For this compound, common fragmentation pathways in positive ion mode could include:
Loss of CO: A characteristic fragmentation for lactam-containing structures, resulting in a [M+H-28]⁺ fragment.
Loss of NH₃: Cleavage of the amino group could lead to a [M+H-17]⁺ fragment.
Ring Cleavage: Subsequent fragmentation of the naphthyridine ring system would produce smaller, characteristic ions. nih.govhnxb.org.cn
The study of these fragmentation pathways is crucial for distinguishing between isomers and identifying related derivatives in complex mixtures. nih.gov
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. Crucially, it would reveal the details of intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing.
Powder XRD (PXRD): If the compound is obtained as a microcrystalline powder, PXRD is used. While it does not provide the same level of atomic detail as single-crystal XRD, it generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. It is an essential tool for identifying polymorphs and assessing the bulk purity of a solid sample.
Advanced Chromatographic Techniques (e.g., HPLC-UV/Vis, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for analyzing complex mixtures.
HPLC-UV/Vis: High-Performance Liquid Chromatography coupled with a UV-Vis detector is the standard method for determining the purity of a compound. Given the extended aromatic system of the naphthyridine core, this compound is expected to be a strong chromophore, absorbing UV light. A reverse-phase HPLC method would be developed to separate the main compound from any starting materials, byproducts, or degradation products. The purity can be quantified by integrating the peak area at a specific wavelength.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This powerful hyphenated technique is invaluable for analyzing complex reaction mixtures or for identifying unknown impurities. As components elute from the HPLC column, they are introduced into the mass spectrometer, which provides the molecular weight of each component. This allows for the rapid identification of impurities, even at very low levels.
Q & A
Q. What experimental methods are used to determine the tautomeric equilibrium of 4-amino-1,5-naphthyridin-2-ol in solution?
this compound exhibits tautomerism between its hydroxy (enol) and oxo (keto) forms. To resolve this equilibrium:
- UV-Vis spectroscopy : Compare absorption spectra with reference tautomers (e.g., 1,5-naphthyridin-2(1H)-one derivatives). Shifts in λmax correlate with tautomeric dominance .
- Infrared (IR) spectroscopy : Identify O–H (enol) vs. N–H (keto) stretching frequencies. Broad peaks near 3200–3500 cm<sup>−1</sup> suggest enol dominance, while sharp N–H bands near 3300 cm<sup>−1</sup> indicate keto forms .
- NMR analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 or CDCl3. Deshielded carbonyl carbons (~170 ppm) confirm keto tautomers .
- Computational methods : Density Functional Theory (DFT) calculates relative stability. Solvent effects (e.g., polar vs. nonpolar) are modeled using PCM or COSMO solvation models .
Q. What are the standard synthetic routes for preparing this compound?
Key methods include:
- Cyclization of substituted pyridines : React 3-aminopyridine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., H2SO4 or POCl3) to form the naphthyridine core .
- Functional group interconversion : Treat 4-chloro-1,5-naphthyridin-2-amine with H2O/H2SO4 and NaNO2 to replace Cl with hydroxyl groups via diazotization (yield: ~5%) .
- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity (>98%) product .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural analogs or assay conditions. To resolve:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., amino vs. methoxy groups) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Assay validation : Replicate studies under identical conditions (pH, temperature, solvent). For example, antimicrobial activity may vary in Mueller-Hinton broth vs. LB media due to metal ion interactions .
- Computational docking : Compare binding affinities of tautomers to target proteins (e.g., DNA gyrase for quinolone-like activity) using AutoDock Vina or Schrödinger .
Q. What strategies optimize the regioselective functionalization of this compound?
Regioselectivity challenges stem from competing reactive sites (amine, hydroxyl, and aromatic positions):
- Protecting groups : Use Boc (tert-butoxycarbonyl) to block the amino group, enabling selective halogenation (e.g., Br2/AcOH at position 3) .
- Directed ortho-metalation : Employ n-BuLi to deprotonate the hydroxyl group, directing electrophiles (e.g., iodomethane) to adjacent positions .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 selectively functionalize position 7 using boronic acids .
Q. How do solvent and pH influence the photophysical properties of this compound?
- Solvent polarity : In polar solvents (e.g., water), the keto tautomer dominates, reducing fluorescence intensity due to non-radiative decay. Nonpolar solvents (e.g., toluene) stabilize the enol form, enhancing emission .
- pH-dependent behavior : Protonation of the amino group (pKa ~5–7) shifts absorption maxima. Below pH 5, the cationic form exhibits a hypsochromic shift (~20 nm) in UV spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
